molecular formula C13H12N2O B1422514 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine CAS No. 1184129-25-6

6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine

Cat. No.: B1422514
CAS No.: 1184129-25-6
M. Wt: 212.25 g/mol
InChI Key: MKFSVXHOIRWNFF-UHFFFAOYSA-N
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Description

“6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H12N2O. Its molecular weight is 212.25 g/mol.


Chemical Reactions Analysis

The nucleophilic behavior of compound 2 is favored by its low electrophilicity index and high chemical potential .

Scientific Research Applications

Chemical Synthesis and Reactivity

Benzofuran derivatives are recognized for their broad spectrum of biological activities, prompting interest in their synthesis and functionalization. Arylmethylidene derivatives of furanones, including benzofurans, have been explored for reactions with C- and N-nucleophiles, resulting in a diverse range of compounds such as amides, pyrrolones, and furopyridines. This chemical versatility underscores the potential of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine for generating novel compounds with specific properties or activities (Kamneva et al., 2018).

Biological Activities and Applications

Benzofuran compounds exhibit a wide range of biological activities, including antitumor, antibacterial, anti-oxidative, and anti-viral effects. Their structural diversity and biological activities make them potential candidates for drug development. The bioactivity of benzofuran derivatives is significantly influenced by their chemical structure, suggesting that specific modifications, such as those present in this compound, could result in compounds with targeted biological effects (Miao et al., 2019).

Potential Therapeutic Applications

The structural features of this compound, particularly the benzofuran moiety, are associated with various therapeutic effects. Benzofuran derivatives have been identified as promising inhibitors against diseases, viruses, fungi, microbes, and enzymes. Their significant biological activities and potential as lead molecules in drug discovery indicate the possible application of this compound in developing new therapeutic agents (Dawood, 2019).

Mechanism of Action

Target of Action

The primary targets of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The exact mode of action of This compound Benzofuran derivatives are known to interact with various targets, leading to a wide array of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Benzofuran derivatives have been shown to impact a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of This compound Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13-3-1-2-11(15-13)9-4-5-12-10(8-9)6-7-16-12/h1-5,8H,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFSVXHOIRWNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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